Dexanabinol

Catalog No.
S525764
CAS No.
112924-45-5
M.F
C25H38O3
M. Wt
386.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexanabinol

CAS Number

112924-45-5

Product Name

Dexanabinol

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Solubility

Soluble in DMSO

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol, 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol, 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl, 11-hydroxy-delta-8-DMH-THC, 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl, 11-OH-delta(8)-THC-DMH, 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol, 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-, 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl, dexanabinol, HU 210, HU 211, HU 211, (6aR-trans)-isomer, HU-210, HU-211, HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O

Description

The exact mass of the compound Dexanabinol is 386.2821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.4

Exact Mass

386.2821

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6VT8U5372

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Investigated for use/treatment in traumatic brain injuries and neurologic disorders.

Pharmacology

Dexanabinol is a synthetic, terpene-based cannabinoid derivative devoid of cannabinoid receptors 1 and 2 agonist activity and with potential neuroprotective, antiinflammatory and antineoplastic activities. Functioning as an N-Methyl-D-aspartate (NMDA) receptor antagonist, dexanabinol protects neuronal cells against NMDA and glutamate neurotoxicity. This agent also scavenges peroxy radicals and protects neurons from the damages of reactive oxygen species. Furthermore, dexanabinol inhibits the activity of nuclear factor kappa B (NF-kB), thereby preventing the expression of NF-kB target genes, such as tumor necrosis factor alpha, cytokines and inducible nitric oxide synthase. As a result, this agent may restore apoptotic processes in cancerous cells. NF-kB is activated in a variety of cancer cells and plays a key role in the regulation of apoptosis and cellular proliferation.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

112924-45-5

Wikipedia

Dexanabinol

Dates

Modify: 2023-08-15
1: He X, Yang L, Wang M, Zhuang X, Huang R, Zhu R, Wang S. Targeting the Endocannabinoid/CB1 Receptor System For Treating Major Depression Through Antidepressant Activities of Curcumin and Dexanabinol-Loaded Solid Lipid Nanoparticles. Cell Physiol Biochem. 2017;42(6):2281-2294. doi: 10.1159/000480001. Epub 2017 Aug 17. PubMed PMID: 28848078.
2: Zanato C, Pelagalli A, Marwick KF, Piras M, Dall'Angelo S, Spinaci A, Pertwee RG, Wyllie DJ, Hardingham GE, Zanda M. Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers. Org Biomol Chem. 2017 Mar 1;15(9):2086-2096. doi: 10.1039/c6ob02796b. PubMed PMID: 28210722.
3: Lin S, Li Y, Shen L, Zhang R, Yang L, Li M, Li K, Fichna J. The Anti-Inflammatory Effect and Intestinal Barrier Protection of HU210 Differentially Depend on TLR4 Signaling in Dextran Sulfate Sodium-Induced Murine Colitis. Dig Dis Sci. 2017 Feb;62(2):372-386. doi: 10.1007/s10620-016-4404-y. Epub 2016 Dec 19. PubMed PMID: 27995407.
4: Gorbunov AS, Maslov LN, Tsibulnikov SY, Khaliulin IG, Tsepokina AV, Khutornaya MV, Kutikhin AG. CB-Receptor Agonist HU-210 Mimics the Postconditioning Phenomenon of Isolated Heart. Bull Exp Biol Med. 2016 Nov;162(1):27-29. Epub 2016 Nov 23. PubMed PMID: 27878734.
5: López-Cardona AP, Sánchez-Calabuig MJ, Beltran-Breña P, Agirregoitia N, Rizos D, Agirregoitia E, Gutierrez-Adán A. Exocannabinoids effect on in vitro bovine oocyte maturation via activation of AKT and ERK1/2. Reproduction. 2016 Dec;152(6):603-612. PubMed PMID: 27798282.
6: He X, Zhu Y, Wang M, Jing G, Zhu R, Wang S. Antidepressant effects of curcumin and HU-211 coencapsulated solid lipid nanoparticles against corticosterone-induced cellular and animal models of major depression. Int J Nanomedicine. 2016 Oct 3;11:4975-4990. eCollection 2016. PubMed PMID: 27757031; PubMed Central PMCID: PMC5055126.
7: Yeh CM, Ruan T, Lin YJ, Hsu TH. Activation of cannabinoid CB1 receptors suppresses the ROS-induced hypersensitivity of rat vagal lung C-fiber afferents. Pulm Pharmacol Ther. 2016 Oct;40:22-9. doi: 10.1016/j.pupt.2016.06.002. Epub 2016 Jun 18. PubMed PMID: 27328978.
8: Eldeeb K, Leone-Kabler S, Howlett AC. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Basic Clin Physiol Pharmacol. 2016 May 1;27(3):311-22. doi: 10.1515/jbcpp-2015-0096. PubMed PMID: 27089415; PubMed Central PMCID: PMC5497837.
9: Liu T, Zheng Q, Qian Z, Wang H, Liu Z, Ren W, Zhang X, Han J. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm. Biol Pharm Bull. 2016 May 1;39(5):747-53. doi: 10.1248/bpb.b15-00834. Epub 2016 Mar 1. PubMed PMID: 26935020.
10: Hollins SL, Zavitsanou K, Walker FR, Cairns MJ. Alteration of transcriptional networks in the entorhinal cortex after maternal immune activation and adolescent cannabinoid exposure. Brain Behav Immun. 2016 Aug;56:187-96. doi: 10.1016/j.bbi.2016.02.021. Epub 2016 Feb 26. PubMed PMID: 26923065.
11: Lishmanov YB, Maslov LN, Krylatov AV, Khaliulin IG. [MIMICKING ISCHEMIC PRECONDITIONING PHENOMENON THROUGH THE IMPACT ON THE CANNABINOID RECEPTORS: ROLE OF PROTEIN KINASE AND NO-SYNTHASE]. Ross Fiziol Zh Im I M Sechenova. 2015 Aug;101(8):909-20. Russian. PubMed PMID: 26591586.
12: Madeo G, Schirinzi T, Maltese M, Martella G, Rapino C, Fezza F, Mastrangelo N, Bonsi P, Maccarrone M, Pisani A. Dopamine-dependent CB1 receptor dysfunction at corticostriatal synapses in homozygous PINK1 knockout mice. Neuropharmacology. 2016 Feb;101:460-70. doi: 10.1016/j.neuropharm.2015.10.021. Epub 2015 Oct 20. PubMed PMID: 26498506.
13: Soni D, Smoum R, Breuer A, Mechoulam R, Steinberg D. Effect of the synthetic cannabinoid HU-210 on quorum sensing and on the production of quorum sensing-mediated virulence factors by Vibrio harveyi. BMC Microbiol. 2015 Aug 12;15:159. doi: 10.1186/s12866-015-0499-0. PubMed PMID: 26264142; PubMed Central PMCID: PMC4531395.
14: Khajehali E, Malone DT, Glass M, Sexton PM, Christopoulos A, Leach K. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. Mol Pharmacol. 2015 Aug;88(2):368-79. doi: 10.1124/mol.115.099192. Epub 2015 Jun 4. PubMed PMID: 26044547.
15: Kokona D, Thermos K. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways. Exp Eye Res. 2015 Jul;136:45-58. doi: 10.1016/j.exer.2015.05.007. Epub 2015 May 16. PubMed PMID: 25989217.
16: Dion C, Haug C, Guan H, Ripoll C, Spiteller P, Coussaert A, Boulet E, Schmidt D, Wei J, Zhou Y, Lamottke K. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements. Nat Prod Commun. 2015 Apr;10(4):597-603. PubMed PMID: 25973486.
17: Guggenhuber S, Alpar A, Chen R, Schmitz N, Wickert M, Mattheus T, Harasta AE, Purrio M, Kaiser N, Elphick MR, Monory K, Kilb W, Luhmann HJ, Harkany T, Lutz B, Klugmann M. Cannabinoid receptor-interacting protein Crip1a modulates CB1 receptor signaling in mouse hippocampus. Brain Struct Funct. 2016 May;221(4):2061-74. doi: 10.1007/s00429-015-1027-6. Epub 2015 Mar 15. PubMed PMID: 25772509.
18: Sticht MA, Jacklin DL, Mechoulam R, Parker LA, Winters BD. Intraperirhinal cortex administration of the synthetic cannabinoid, HU210, disrupts object recognition memory in rats. Neuroreport. 2015 Mar 25;26(5):258-62. doi: 10.1097/WNR.0000000000000338. PubMed PMID: 25714419.
19: Kinden R, Zhang X. Cannabinoids & Stress: impact of HU-210 on behavioral tests of anxiety in acutely stressed mice. Behav Brain Res. 2015 May 1;284:225-30. doi: 10.1016/j.bbr.2015.02.025. Epub 2015 Feb 20. PubMed PMID: 25707713.
20: England TJ, Hind WH, Rasid NA, O'Sullivan SE. Cannabinoids in experimental stroke: a systematic review and meta-analysis. J Cereb Blood Flow Metab. 2015 Mar;35(3):348-58. doi: 10.1038/jcbfm.2014.218. Epub 2014 Dec 10. Review. PubMed PMID: 25492113; PubMed Central PMCID: PMC4348386.

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